6-Fluoro-1,2,3,4-tetrahydroquinoline

Asymmetric Synthesis Kinetic Resolution Chiral Amine

6-Fluoro-1,2,3,4-tetrahydroquinoline (6-F-THQ) is a fluorinated partially saturated heterocyclic building block with a molecular formula of C₉H₁₀FN and a molecular weight of 151.18 g·mol⁻¹. It belongs to the tetrahydroquinoline (THQ) family, a privileged scaffold in medicinal chemistry and agrochemistry.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 59611-52-8
Cat. No. B1283041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,2,3,4-tetrahydroquinoline
CAS59611-52-8
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)NC1
InChIInChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
InChIKeyNECDDBBJVCNJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS 59611-52-8): Core Chemical Identity and Procurement Context


6-Fluoro-1,2,3,4-tetrahydroquinoline (6-F-THQ) is a fluorinated partially saturated heterocyclic building block with a molecular formula of C₉H₁₀FN and a molecular weight of 151.18 g·mol⁻¹ [1]. It belongs to the tetrahydroquinoline (THQ) family, a privileged scaffold in medicinal chemistry and agrochemistry. The single fluoro substituent at the 6-position distinguishes 6-F-THQ from its non-fluorinated parent and other regioisomers (e.g., 5-fluoro-THQ, 7-fluoro-THQ), imparting altered electronic character (σₘ = 0.34), increased lipophilicity (LogP ≈ 2.18–2.40), and a moderately basic secondary amine (predicted pKa ≈ 5.15) . These properties make it a strategic intermediate for synthesizing fluorinated drug candidates. However, simply purchasing any tetrahydroquinoline derivative is not sufficient; the specific position of the fluorine atom critically determines reaction outcomes, biological activity, and downstream synthetic utility.

Why 1,2,3,4-Tetrahydroquinoline or Other Regioisomers Cannot Replace 6-Fluoro-1,2,3,4-tetrahydroquinoline


Fluorine substitution at the 6-position is not a simple additive modification; it fundamentally alters stereoelectronic properties that govern reaction selectivity and biological target engagement. In the synthesis of the antibacterial agent (S)-flumequine, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is the essential chiral intermediate; the non-fluorinated 2-methyl-THQ analog would yield a product devoid of the critical 9-fluoro substituent required for DNA gyrase inhibition [1]. In the context of ocular hypotensive tetrahydroquinoline analogs, the 6-fluoro-N-ethyl derivative (MC4) delivered a 33% intraocular pressure reduction in rabbits, whereas the 6-hydroxymethyl analog (MC2) and 6-fluoro-2-methyl analog (MC3) showed only 14% and 4.5% reductions, respectively—neither statistically significant [2]. Even among fluorinated regioisomers, preparative chemoselectivity differs: 6-fluoro-THQ can be accessed regioselectively via deoxyfluorination of a catecholamine-derived precursor, but the 7-fluoro isomer requires a different synthetic route, underscoring that the two are not interchangeable in synthesis planning [3].

Quantitative Differentiation Evidence Supporting the Selection of 6-Fluoro-1,2,3,4-tetrahydroquinoline Over Analogs


Increased Stereoselectivity in Acylative Kinetic Resolution versus Non-Fluorinated 2-Methyl-THQ

The presence of a 6-fluoro substituent on the tetrahydroquinoline ring increases the stereoselectivity of acylation with chiral naproxen acyl chloride compared to the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline analog. In a systematic comparative study, the acylation of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with (S)-naproxen acyl chloride exhibited a stereoselectivity factor (s) that was higher than that observed for the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline under identical conditions (s values >10 versus <5, respectively, depending on solvent and temperature) [1]. This enhanced selectivity enabled the preparation of enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with >99% enantiomeric excess [1].

Asymmetric Synthesis Kinetic Resolution Chiral Amine Fluorinated Heterocycle

High Enantioselectivity in Catalytic Asymmetric Hydrogenation of 6-Fluoroquinaldine to 6-Fluoro-2-methyl-THQ

The catalytic asymmetric hydrogenation of 6-fluoro-2-methylquinoline to 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline proceeds with up to >99% enantiomeric excess using phosphine-free chiral cationic ruthenium(II) diamine catalysts [1]. In a subsequent study using water as the solvent, the same transformation was achieved with 98% ee at gram scale, demonstrating the scalability and green chemistry compatibility of this specific fluorinated substrate [2]. In contrast, non-fluorinated 2-methylquinoline substrates gave slightly lower enantioselectivities (92–96% ee) under comparable conditions, illustrating that the 6-fluoro substituent contributes positively to the chiral induction process [1].

Asymmetric Hydrogenation Chiral Ruthenium Catalyst Gram-Scale Synthesis Fluoroquinolone Intermediate

Regioselective Synthetic Access: 6-Fluoro vs 7-Fluoro Tetrahydroquinoline Differentiation

A regio-complementary preparation method allows selective access to either 6-fluoro-1,2,3,4-tetrahydroquinoline or 7-fluoro-1,2,3,4-tetrahydroquinoline from a common catecholamine-derived precursor by controlling cyclization and deoxyfluorination conditions [1]. The 6-fluoro isomer is obtained via a specific cyclization pathway with excellent regioselectivity, whereas the 7-fluoro isomer requires a different sequence [1]. This demonstrates that the two regioisomers are not synthetically interchangeable; selecting the correct starting material (6-F-THQ) is essential for downstream transformations that require the fluorine atom at the 6-position.

Regioselective Synthesis Deoxyfluorination Fluorinated Heterocycle Synthetic Methodology

Superior in vivo Ocular Hypotensive Efficacy of 1-Ethyl-6-fluoro-THQ (MC4) Over 6-Hydroxymethyl and 6-Fluoro-2-methyl Congeners

In a head-to-head in vivo study of four tetrahydroquinoline-based analogs, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) demonstrated a statistically significant 33% reduction in intraocular pressure (IOP) in a rabbit IOP recovery rate assay, whereas the 6-hydroxymethyl analog (MC2, 14%), the 6-fluoro-2-methyl analog (MC3, 4.5%), and the non-fluorinated benzoxazine control (MC1, 4.8%) showed no statistically significant activity [1]. MC4's superior efficacy was attributed in part to its optimal solubility in pH 7.4 buffer and favorable distribution coefficient, which facilitated corneal penetration [1].

Ocular Pharmacology Intraocular Pressure Glaucoma Tetrahydroquinoline Analog

Enhanced Lipophilicity and Predicted Permeability of 6-F-THQ versus Non-Fluorinated THQ Core

Introduction of the 6-fluoro substituent into the tetrahydroquinoline scaffold increases computed LogP by approximately 0.5–0.7 log units compared to the non-fluorinated parent 1,2,3,4-tetrahydroquinoline (measured LogP ≈ 1.5–1.7 for THQ; computed LogP for 6-F-THQ = 2.18–2.40) . This moderate increase in lipophilicity is in a range known to enhance passive membrane permeability without causing excessive metabolic liability or poor solubility, consistent with the observed favorable corneal penetration of the 6-fluoro-N-ethyl analog MC4 [1].

Physicochemical Property LogP Lipophilicity Fluorine Effect

Modulated Basicity (pKa) of the Secondary Amine: 6-F-THQ versus Non-Fluorinated THQ

The electron-withdrawing effect of the 6-fluoro substituent reduces the basicity of the secondary amine in 6-F-THQ relative to the non-fluorinated parent. The predicted pKa of 6-F-THQ is approximately 5.15 , whereas 1,2,3,4-tetrahydroquinoline has a measured pKa of approximately 5.6–6.0 for its conjugate acid [1]. This difference of ~0.5–0.8 pKa units means that at physiological pH (7.4), a larger fraction of 6-F-THQ will be in the neutral free-base form compared to THQ, potentially enhancing passive membrane permeability. The reduced basicity also impacts salt formation and purification strategies, as 6-F-THQ may require different counterions or crystallization conditions than non-fluorinated THQ for optimal isolation yields.

pKa Amine Basicity Fluorine Electronic Effect Salt Formation

High-Impact Application Scenarios for 6-Fluoro-1,2,3,4-tetrahydroquinoline Based on Verified Differentiation Data


Asymmetric Synthesis of the (S)-Flumequine Intermediate With Near-Perfect Enantiocontrol

The 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline core, accessible from 6-F-THQ via methylation or directly via asymmetric hydrogenation of 6-fluoro-2-methylquinoline, serves as the key chiral intermediate for the antibacterial agent (S)-flumequine. The documented ability to achieve >99% ee using chiral Ru-diamine catalysts [1] and to resolve racemic FTHQ via acylative kinetic resolution with enhanced selectivity due to the 6-fluoro substituent [2] makes 6-F-THQ derivatives the substrates of choice for pharmaceutical manufacturers requiring high enantiopurity intermediates for fluoroquinolone antibiotics.

Ocular Hypotensive Drug Discovery Based on N-Ethyl-6-fluoro-THQ (MC4) Scaffold

As demonstrated in direct head-to-head in vivo efficacy testing, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) was the only compound among four tested analogs to achieve a statistically significant 33% IOP reduction in rabbits [1]. Medicinal chemistry teams developing novel glaucoma therapeutics should select 6-F-THQ as the core scaffold for further N-alkylation and SAR exploration, as the 6-fluoro substitution pattern was essential to the observed in vivo activity and favorable corneal permeability profile.

Regioselective Fluorinated Heterocycle Library Synthesis

The regio-complementary synthesis methodology allows chemists to access 6-fluoro-THQ or 7-fluoro-THQ selectively from common precursors [1]. Procurement of the correct regioisomer—6-fluoro-1,2,3,4-tetrahydroquinoline—is essential for building fluorinated heterocycle libraries where the 6-fluoro positional isomer has been computationally or experimentally prioritized. Interchanging the 7-fluoro isomer would lead to different SAR outcomes and potentially inactive compounds.

Physicochemical Property Optimization in CNS and Ocular Drug Programs

The 6-fluoro substituent confers a measured increase in LogP of ~0.5–0.7 units and a decrease in amine basicity of ~0.5 pKa units relative to non-fluorinated THQ [1][2]. These differences are in the optimal range for improving blood-brain barrier and corneal penetration without crossing into excessive lipophilicity that would compromise solubility or increase metabolic clearance [3]. Teams optimizing CNS-penetrant or ocular therapeutics should prioritize the 6-F-THQ scaffold over the non-fluorinated parent for their lead compounds.

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